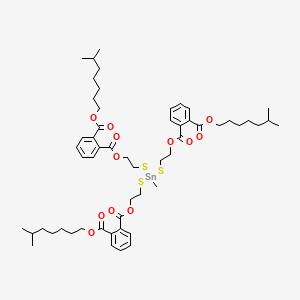
2-Hydroperoxycyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroperoxycyclohexan-1-ol is an organic compound with the molecular formula C6H12O3 It is a hydroperoxide derivative of cyclohexanol, characterized by the presence of a hydroperoxy group (-OOH) attached to the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Hydroperoxycyclohexan-1-ol can be synthesized through the oxidation of cyclohexanol using hydrogen peroxide as the oxidizing agent. The reaction typically involves the use of a catalyst, such as tungstic acid or a similar compound, to facilitate the oxidation process. The reaction is carried out under controlled conditions, including temperature and pH, to ensure the selective formation of the hydroperoxide product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and reaction engineering techniques can enhance the efficiency of the process, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroperoxycyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form cyclohexanone or other oxygenated derivatives.
Reduction: The compound can be reduced to cyclohexanol, regenerating the starting material.
Substitution: The hydroperoxy group can be substituted with other functional groups, leading to the formation of different cyclohexane derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, often in the presence of a catalyst like tungstic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used to replace the hydroperoxy group under appropriate conditions.
Major Products Formed
Cyclohexanone: Formed through further oxidation.
Cyclohexanol: Formed through reduction.
Substituted Cyclohexanes: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
2-Hydroperoxycyclohexan-1-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of oxygenated derivatives of cyclohexane.
Biology: Studied for its potential effects on biological systems, including its role in oxidative stress and cellular metabolism.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting oxidative pathways.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Hydroperoxycyclohexan-1-ol involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxy group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The compound’s effects are mediated through pathways involved in oxidative stress and redox regulation.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanol: The parent compound, lacking the hydroperoxy group.
Cyclohexanone: An oxidized derivative of cyclohexanol.
Cyclohexane: The fully saturated hydrocarbon.
Uniqueness
2-Hydroperoxycyclohexan-1-ol is unique due to the presence of the hydroperoxy group, which imparts distinct reactivity and chemical properties. This functional group allows the compound to participate in specific oxidation and reduction reactions that are not possible with its analogs.
Propiedades
Número CAS |
67680-02-8 |
|---|---|
Fórmula molecular |
C6H12O3 |
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
2-hydroperoxycyclohexan-1-ol |
InChI |
InChI=1S/C6H12O3/c7-5-3-1-2-4-6(5)9-8/h5-8H,1-4H2 |
Clave InChI |
UBIBQRDHLFTCKX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)O)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



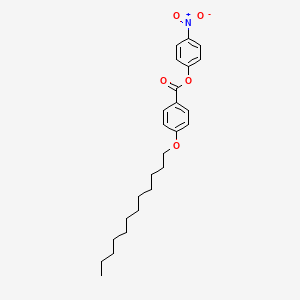
![Benzene, [[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]thio]-](/img/structure/B14475391.png)
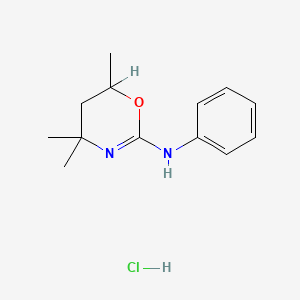



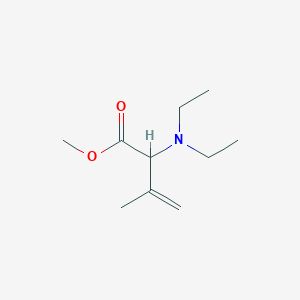
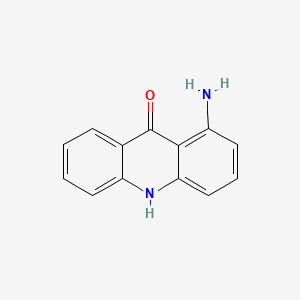

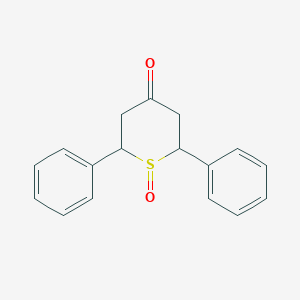
![N,N'-Bis{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}urea](/img/structure/B14475453.png)

